Cas no 1316122-98-1 (1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine)

1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 1-methyl-3-(2-quinolinyl)-
- SCHEMBL15048620
- 1316122-98-1
- EN300-1810036
-
- インチ: 1S/C13H12N4/c1-17-13(14)8-12(16-17)11-7-6-9-4-2-3-5-10(9)15-11/h2-8H,14H2,1H3
- InChIKey: JBDSAVKTIVEXOC-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N)=CC(C2C=CC3C(N=2)=CC=CC=3)=N1
計算された属性
- せいみつぶんしりょう: 224.106196400g/mol
- どういたいしつりょう: 224.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 466.4±40.0 °C(Predicted)
- 酸性度係数(pKa): 2.45±0.61(Predicted)
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810036-0.25g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1810036-5.0g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1810036-10.0g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1810036-5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1810036-0.05g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1810036-1g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1810036-10g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1810036-2.5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1810036-0.1g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1810036-0.5g |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine |
1316122-98-1 | 0.5g |
$1152.0 | 2023-09-19 |
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amineに関する追加情報
Comprehensive Overview of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine (CAS No. 1316122-98-1)
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine, with the CAS registry number 1316122-98-1, is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of quinoline-pyrazole hybrids, which are known for their diverse biological activities. The integration of a quinoline moiety with a pyrazole ring in its structure enhances its potential as a scaffold for drug discovery, particularly in targeting enzymes and receptors involved in inflammation and microbial infections.
The molecular formula of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine is C13H12N4, and its molecular weight is 224.26 g/mol. Its unique structure features a methyl group at the 1-position of the pyrazole ring and an amine group at the 5-position, which contribute to its reactivity and solubility profile. Researchers have explored its applications in medicinal chemistry, particularly as a precursor for synthesizing more complex molecules with enhanced bioactivity. The compound's quinoline component is often associated with antimalarial and anticancer properties, while the pyrazole ring is known for its anti-inflammatory and analgesic effects.
In recent years, the demand for quinoline-pyrazole derivatives has surged due to their potential in addressing global health challenges. For instance, the rise of antibiotic-resistant bacteria has prompted scientists to investigate novel antimicrobial agents, and 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine has shown promise in preliminary studies. Its mechanism of action is believed to involve interference with bacterial DNA replication or protein synthesis, making it a candidate for further development.
Another area of interest is the compound's role in cancer research. The quinoline scaffold is a common feature in many FDA-approved anticancer drugs, such as chloroquine and camptothecin derivatives. By modifying the pyrazole-amine moiety, researchers aim to enhance the compound's selectivity toward cancer cells while minimizing side effects. Early-stage studies suggest that 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine may inhibit key signaling pathways involved in tumor proliferation.
From a synthetic chemistry perspective, the preparation of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions, including condensation and cyclization processes. Optimizing these synthetic routes is crucial for scaling up production while maintaining high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound and ensure its quality for research purposes.
Environmental and safety considerations are also paramount when working with 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to prevent contamination. Researchers are increasingly adopting green chemistry principles to reduce waste and improve the sustainability of synthetic processes involving this compound.
In summary, 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine (CAS No. 1316122-98-1) represents a versatile building block in drug discovery and material science. Its dual quinoline-pyrazole architecture offers a wealth of opportunities for designing new therapeutic agents, particularly in the fight against infectious diseases and cancer. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing medical challenges of our time.
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